molecular formula C29H31N3O3 B2735906 1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 847394-40-5

1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B2735906
CAS No.: 847394-40-5
M. Wt: 469.585
InChI Key: GWCIGLQQRXVONJ-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
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Scientific Research Applications

Chemical and Structural Variability

The chemical structure of 1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one belongs to a broader class of compounds known for their versatile chemical properties and applications in various research fields. A review by Boča, Jameson, and Linert (2011) highlights the vast chemical and structural variability within the benzimidazole and pyrrolidinone families. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, underscoring their potential in diverse scientific research applications, from material science to biotechnology (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

The incorporation of benzimidazole and pyrrolidinone fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. Lipunova et al. (2018) discuss how such compounds, including quinazolines and pyrimidines derivatives, can be used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these materials make them suitable for use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcasing their potential in advanced electronic and photonic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biochemical and Pharmacological Research

The structural complexity of this compound and related compounds provides a versatile platform for biochemical and pharmacological research. Saini et al. (2019) review the synthesis and pharmaceutical impurities of proton pump inhibitors, emphasizing the relevance of such structures in developing medications for treating conditions like acid reflux. This research underscores the importance of these compounds in pharmaceutical development, providing insights into drug synthesis processes and the identification of novel therapeutic agents (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Chemistry

In the field of environmental chemistry, the photostability and bioaccumulative potential of benzophenone-3 (BP-3), a compound structurally related to this compound, has been extensively studied. Kim and Choi (2014) review the environmental occurrence, toxic effects, and potential impact on aquatic ecosystems of BP-3, highlighting the environmental persistence and ecotoxicological concerns associated with such compounds. This research points to the necessity of understanding the environmental fate and behavior of chemical compounds, which is crucial for assessing their ecological risks and developing safer alternatives (Kim & Choi, 2014).

Central Nervous System (CNS) Acting Drugs

The structural motifs present in this compound are also relevant in the search for new central nervous system (CNS) acting drugs. Saganuwan (2017) explores functional chemical groups that serve as lead molecules for the synthesis of compounds with potential CNS activity. This includes a wide range of heterocycles and their derivatives, which may have effects ranging from depression to convulsion, indicating the broad pharmacological potential of such structures (Saganuwan, 2017).

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-20-9-14-26(21(2)17-20)32-19-22(18-28(32)33)29-30-25-7-4-5-8-27(25)31(29)15-6-16-35-24-12-10-23(34-3)11-13-24/h4-5,7-14,17,22H,6,15-16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCIGLQQRXVONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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